

Application Notes and Protocols for Urea-Based Cryopreservation of Cells and Tissues

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Compound of Interest

Compound Name: Urea

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryopreservation is an essential technology for the long-term storage of biological materials, underpinning advancements in biomedical research, the development of cell-based therapies, and drug discovery. The primary challenge in cryopreservation is to minimize the cellular damage caused by ice crystal formation and osmotic stress. While dimethyl sulfoxide (DMSO) and glycerol are the most widely used cryoprotective agents (CPAs), they can exhibit cellular toxicity.^[1] Recent investigations into natural cryopreservation mechanisms have brought to light the potential of **urea** as a non-toxic and effective cryoprotectant.^[1]

The inspiration for using **urea** as a cryoprotectant comes from freeze-tolerant animals like the wood frog, *Rana sylvatica*. These amphibians accumulate high concentrations of **urea** in their tissues, which, in combination with glucose, enables them to survive the freezing of a substantial portion of their body water.^{[1][2][3]} **Urea's** cryoprotective properties are attributed to both colligative and non-colligative effects. Colligatively, it lowers the freezing point and reduces the amount of ice formed, thus minimizing cellular dehydration.^{[1][4]} Non-colligatively, it is believed to stabilize macromolecules and cellular structures at low temperatures.^{[1][4]}

These application notes provide a comprehensive guide for researchers interested in exploring the use of **urea** as a cryoprotectant for various cell and tissue types. The provided protocols are generalized and may require optimization for specific cell lines or biological samples.

Data Presentation

The following tables summarize key quantitative data from studies on the cryoprotective effects of **urea**. This data is primarily derived from research on the wood frog, *Rana sylvatica*, and provides a foundation for the development of cryopreservation protocols for other biological systems.

Table 1: **Urea** Concentrations and Survival in *Rana sylvatica*

Parameter	Normoureemic (Control)	Hyperuremic (Urea-Treated)	Reference
Urea Concentration	~10 µmol/mL	~70 µmol/mL	[4]
Survival after Freezing at -4°C	64%	100%	[4]

Table 2: In Vitro Cryoprotective Efficacy of **Urea** on *Rana sylvatica* Erythrocytes

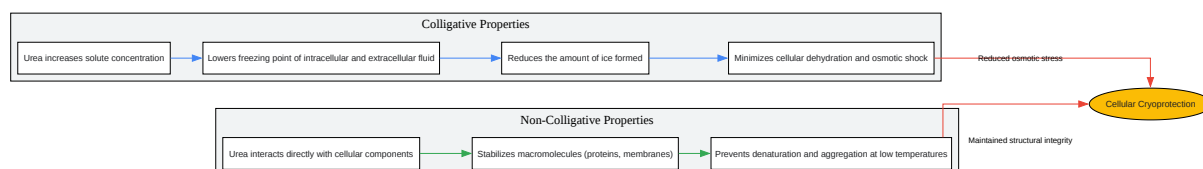
Cryoprotectant	Concentration	% Reduction in Hemolysis (-4°C)	% Reduction in Hemolysis (-6°C)	Reference
Urea	40 mmol/L	70%	33%	[5]
Urea	80 mmol/L	Indistinguishable from 40 mmol/L	Indistinguishable from 40 mmol/L	[5]

Table 3: Comparison of **Urea** with Other Cryoprotectants on *Rana sylvatica* Erythrocytes

Cryoprotectant	Efficacy in Preventing Lysis and LDH Leakage	Reference
Urea	Comparable to glycerol	[3][5]
Urea	As good as or better than glucose	[3][5]

Proposed Mechanism of Urea Cryoprotection

The cryoprotective action of **urea** is thought to be a dual mechanism involving both colligative and non-colligative properties.



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Caption: Proposed dual mechanism of **urea** cryoprotection.

Experimental Protocols

The following are generalized protocols for the cryopreservation of cells and tissues using **urea**-based solutions. Note: These protocols are a starting point and should be optimized for your specific cell or tissue type.

Protocol 1: Preparation of Urea-Based Cryopreservation Medium

Objective: To prepare a sterile, **urea**-containing medium for cryopreserving cells.

Materials:

- **Urea** (molecular biology grade)
- Basal medium (e.g., DMEM, RPMI-1640) or phosphate-buffered saline (PBS)

- Fetal Bovine Serum (FBS), optional but recommended for many cell lines
- Sterile water for injection or cell culture grade water
- 0.22 µm sterile filter

Procedure:

- Prepare a 1 M **Urea** Stock Solution:
 - Dissolve 6.006 g of **urea** in a final volume of 100 mL of basal medium or sterile water.
 - Ensure complete dissolution. Gentle warming may be required.
 - Sterilize the 1 M **urea** stock solution by passing it through a 0.22 µm filter.
- Prepare the Final Cryopreservation Medium:
 - The optimal final concentration of **urea** needs to be determined empirically for each cell type. Based on data from *Rana sylvatica*, a starting range of 40-80 mM is recommended. [\[5\]](#)
 - To prepare a cryopreservation medium with a final **urea** concentration of 80 mM, add 8 mL of the 1 M sterile **urea** stock solution to 92 mL of your desired basal medium.
 - If using serum, the final cryopreservation medium can be supplemented with 10-20% FBS to improve cell viability.
 - For example, to make 10 mL of cryopreservation medium with 80 mM **urea** and 10% FBS:
 - 8.2 mL Basal Medium
 - 1.0 mL FBS
 - 0.8 mL 1 M **Urea** Stock Solution
 - Mix gently and keep the medium on ice until use.

Protocol 2: Cryopreservation of Adherent or Suspension Cells

Objective: To freeze cells using a **urea**-based cryopreservation medium.

Materials:

- Cultured cells (adherent or suspension)
- Complete cell culture medium
- Sterile PBS
- Trypsin-EDTA (for adherent cells)
- Sterile conical tubes
- **Urea**-based cryopreservation medium (chilled on ice)
- Cryogenic vials
- Controlled-rate freezing container (e.g., Mr. Frosty)
- -80°C freezer
- Liquid nitrogen dewar

Procedure:

- Harvest Cells:
 - Adherent cells: Wash the cell monolayer with sterile PBS, then add trypsin-EDTA to detach the cells. Incubate at 37°C until cells are detached. Neutralize the trypsin with an equal volume of complete culture medium.[\[1\]](#)
 - Suspension cells: Transfer the cell suspension directly to a sterile conical tube.
- Prepare Cell Suspension:

- Centrifuge the cell suspension at 300 x g for 5 minutes.[\[1\]](#)
- Aspirate the supernatant.
- Resuspend in Cryopreservation Medium:
 - Gently resuspend the cell pellet in the chilled **urea**-based cryopreservation medium to a final concentration of 1×10^6 to 5×10^6 cells/mL.[\[1\]](#)
- Aliquot and Freeze:
 - Dispense 1 mL of the cell suspension into each labeled cryogenic vial.
 - Place the cryogenic vials into a controlled-rate freezing container.
 - Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately $-1^{\circ}\text{C}/\text{minute}$.[\[1\]](#)
- Long-term Storage:
 - The next day, transfer the vials to a liquid nitrogen dewar for long-term storage in the vapor phase (-135°C to -190°C).[\[1\]](#)

Protocol 3: Thawing of Cryopreserved Cells

Objective: To thaw cells cryopreserved with a **urea**-based medium and return them to culture.

Materials:

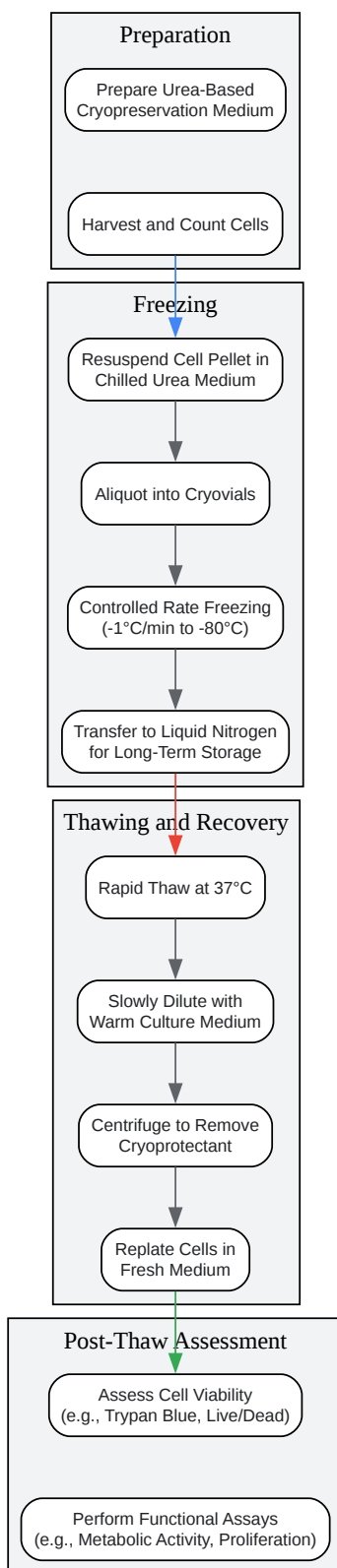
- Cryopreserved cells
- 37°C water bath
- Complete cell culture medium, pre-warmed to 37°C
- Sterile conical tube
- 70% ethanol

Procedure:

- Rapid Thawing:
 - Remove a cryogenic vial from liquid nitrogen storage.
 - Immediately place the vial in a 37°C water bath, ensuring the cap does not go below the water line.
 - Gently agitate the vial until only a small ice crystal remains.
- Dilute the Cryopreservation Medium:
 - Wipe the outside of the vial with 70% ethanol.
 - In a sterile environment, immediately and slowly transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete culture medium. This gradual dilution helps to reduce osmotic shock.[\[1\]](#)
- Pellet and Resuspend Cells:
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - Aspirate the supernatant containing the **urea**-based cryopreservation medium.
 - Gently resuspend the cell pellet in the desired volume of fresh, pre-warmed complete culture medium.
- Plate and Monitor Cells:
 - Transfer the cell suspension to a new culture flask.
 - Check the cells for attachment and viability after 24 hours. It is normal to observe some cell death post-thaw. A media change after 24 hours can help remove dead cells and debris.[\[1\]](#)

Experimental Workflow for Urea-Based Cryopreservation

The following diagram outlines the general workflow for cryopreserving and recovering cells using a **urea**-based cryoprotectant.



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Caption: General workflow for **urea**-based cryopreservation.

Post-Thaw Viability and Functional Assessment

It is crucial to assess the viability and function of cells after thawing to determine the success of the cryopreservation protocol.

Protocol 4: Trypan Blue Exclusion Assay for Cell Viability

Objective: To determine the percentage of viable cells based on membrane integrity.

Materials:

- Thawed cell suspension
- Trypan Blue solution (0.4%)
- Hemocytometer or automated cell counter

Procedure:

- Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
- Incubate for 1-2 minutes at room temperature.
- Load the mixture into a hemocytometer.
- Count the number of viable (unstained) and non-viable (blue) cells.
- Calculate the percentage of viable cells:
 - $\% \text{ Viability} = (\text{Number of viable cells} / \text{Total number of cells}) \times 100$

Protocol 5: Metabolic Activity Assay (e.g., using alamarBlue™)

Objective: To assess cell health and metabolic activity post-thaw.

Materials:

- Thawed cells plated in a multi-well plate
- alamarBlue™ reagent or similar metabolic indicator
- Plate reader (fluorescence or absorbance)

Procedure:

- Plate the thawed cells at a desired density in a 96-well plate and allow them to recover for a set period (e.g., 24 hours).
- Add alamarBlue™ reagent to each well (typically 10% of the culture volume).
- Incubate the plate at 37°C for 1-4 hours (or longer for low cell numbers), protected from light.
[6]
- Measure the fluorescence (Ex: 530-570 nm, Em: 580-610 nm) or absorbance (570 nm and 600 nm) using a plate reader.[6]
- Compare the metabolic activity of cryopreserved cells to non-frozen control cells.

Protocol 6: Live/Dead Viability/Cytotoxicity Assay

Objective: To fluorescently label and distinguish live and dead cells.

Materials:

- Thawed cells plated in a multi-well plate or on coverslips
- Live/Dead assay kit (e.g., containing calcein-AM and ethidium homodimer-1)
- Fluorescence microscope

Procedure:

- Plate thawed cells and allow for recovery.

- Prepare the Live/Dead staining solution according to the manufacturer's instructions (e.g., 2 μ M calcein-AM and 4 μ M ethidium homodimer-1 in sterile PBS).[7]
- Remove the culture medium and wash the cells with PBS.
- Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[7]
- Image the cells using a fluorescence microscope with appropriate filters to visualize live (green fluorescence) and dead (red fluorescence) cells.

Conclusion

Urea presents a promising, non-toxic alternative to conventional cryoprotectants. The information and protocols provided herein offer a solid foundation for researchers to begin exploring the application of **urea** in their own cryopreservation workflows. Optimization of **urea** concentration, as well as cooling and thawing rates, will be critical for achieving high post-thaw viability and functionality for specific cell and tissue types. Further research into the cryoprotective mechanisms of **urea** in mammalian systems will undoubtedly expand its application in the future.

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